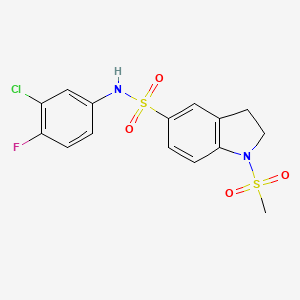
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide
説明
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for the transport of ions across the cell membrane. CFTRinh-172 has been shown to inhibit the activity of CFTR and is being studied for its potential therapeutic applications in cystic fibrosis and other diseases.
作用機序
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its activity by preventing the opening of the chloride channel. This leads to a decrease in the transport of ions across the cell membrane, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of CFTR in a dose-dependent manner. In vivo studies have shown that this compound can improve lung function in animal models of cystic fibrosis.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a well-characterized and highly specific inhibitor of CFTR, which makes it a useful tool for studying the role of CFTR in various physiological processes. However, the compound has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR that could have improved therapeutic efficacy in cystic fibrosis and other diseases. Another area of interest is the study of the physiological effects of this compound in other tissues and cell types, which could provide insights into the role of CFTR in various physiological processes. Additionally, the use of this compound as a tool for studying the structure and function of CFTR could lead to the development of new therapies for cystic fibrosis and other diseases.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. The compound has been shown to inhibit the activity of CFTR in vitro and in vivo, and has been used as a tool to study the role of CFTR in various physiological processes.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S2/c1-24(20,21)19-7-6-10-8-12(3-5-15(10)19)25(22,23)18-11-2-4-14(17)13(16)9-11/h2-5,8-9,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQXPKJOAKIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



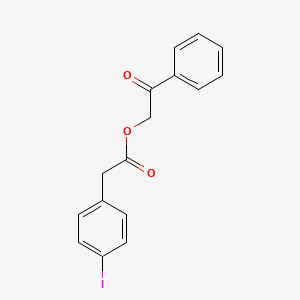
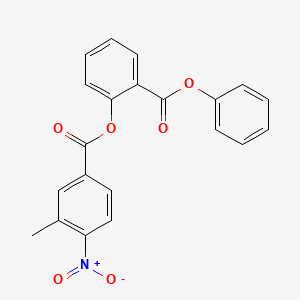
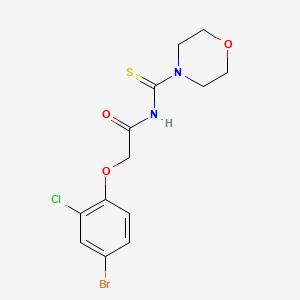
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3615076.png)
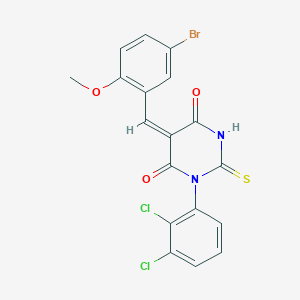
![4-bromo-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3615097.png)
![5-(4-chlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3615102.png)
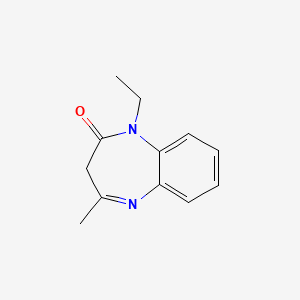
![3-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B3615111.png)
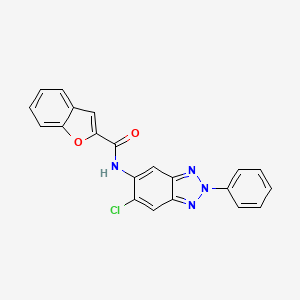
![3-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B3615120.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3615130.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3615131.png)
![2-ethyl-7-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3615132.png)